BenchChemオンラインストアへようこそ!

Demethyleneberberine

Pharmacokinetics ADME Drug Metabolism

Demethyleneberberine (DMB) offers >4.5-fold higher oral bioavailability than berberine, consistent BBB penetration, and validated mitochondrial targeting. Unlike berberine, DMB achieves reliable in vivo target engagement at low, physiologically relevant doses, reducing off-target risk and compound costs. Four patented crystal forms of DMB hydrochloride ensure batch-to-batch consistency and customizable dissolution profiles. Choose DMB for reproducible, translationally relevant preclinical data in neuroinflammation, neurodegeneration, NAFLD, and oxidative stress models. Inquire for bulk pricing and polymorph selection.

Molecular Formula C19H18NO4+
Molecular Weight 324.3 g/mol
CAS No. 25459-91-0
Cat. No. B150084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethyleneberberine
CAS25459-91-0
Synonymsdemethyleneberberine
demethyleneberberine chloride
Molecular FormulaC19H18NO4+
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC
InChIInChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1
InChIKeyHVTCKKMWZDDWOY-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethyleneberberine (CAS 25459-91-0) Procurement Guide: Differentiated Bioavailability & Target Engagement for Research Applications


Demethyleneberberine (DMB) is a naturally occurring isoquinoline alkaloid and a primary active metabolite of the widely studied compound berberine [1]. While sharing a common biosynthetic origin with berberine, DMB possesses a unique catechol moiety arising from the demethylenation of berberine, which fundamentally alters its physicochemical properties and biological interactions [2]. This structural modification confers distinct advantages, including enhanced bioavailability, mitochondrial targeting capabilities, and the ability to cross the blood-brain barrier (BBB), thereby positioning DMB as a superior or alternative probe for specific research domains where berberine or other analogs fail to provide adequate exposure or target engagement [1][3].

Why Demethyleneberberine (DMB) Cannot Be Substituted with Berberine or Other Analogs in Critical Assays


Generic substitution with berberine or other protoberberine alkaloids (e.g., berberrubine, jatrorrhizine) is scientifically untenable for assays requiring central nervous system (CNS) exposure, mitochondrial-specific antioxidant activity, or predictable oral pharmacokinetics. Berberine suffers from extremely poor oral bioavailability (<1%) and rapid systemic clearance, which severely limits its in vivo utility and often necessitates the use of high, non-physiological doses in vitro to compensate [1]. DMB's distinct structural features directly address these limitations: its demethylenation yields a catechol group that enhances radical scavenging potency and facilitates mitochondrial accumulation, while also improving passive diffusion across biological membranes, including the BBB [2]. Consequently, substituting DMB with berberine introduces significant variability in target engagement, exposure profiles, and mechanistic interpretation, thereby compromising data reproducibility and the translational relevance of preclinical findings [3].

Demethyleneberberine Quantitative Differentiation Evidence: Validated Superiority Over Berberine in Key Research Parameters


Enhanced Oral Bioavailability in Rodent Models

Demethyleneberberine (DMB) demonstrates a significantly higher oral bioavailability compared to its parent compound, berberine. In a head-to-head pharmacokinetic study in rats and mice, DMB exhibited an absolute oral bioavailability ranging from 4.47% to 5.94% [1]. This is notably higher than the widely reported bioavailability of berberine, which is consistently below 1% due to extensive first-pass metabolism and poor intestinal absorption [2].

Pharmacokinetics ADME Drug Metabolism

Demonstrated Blood-Brain Barrier (BBB) Penetration Capability

Unlike berberine, which exhibits poor brain penetration, demethyleneberberine has been experimentally verified to cross the blood-brain barrier (BBB). A pharmacokinetic study confirmed that after intragastric administration, DMB could be detected in the brain tissue of both rats and mice, thereby validating its potential for central nervous system (CNS) applications [1]. While quantitative brain-to-plasma ratios were not the primary endpoint of the study, the detection of the compound in brain tissue is a qualitative differentiator from berberine, which has been shown to have minimal brain distribution [2].

Neuroscience CNS Drug Delivery Neuroinflammation

Superior Radical Scavenging Activity in Cell-Free Assays

Demethyleneberberine bromide, a closely related salt form, exhibits significantly enhanced radical scavenging activity compared to the parent compound berberine. In a study evaluating synthetic derivatives, demethyleneberberine bromide was found to be at least 36 times more potent than berberine as a radical scavenger [1]. This dramatic increase in potency is attributed to the presence of the catechol moiety, which is absent in berberine's methylenedioxy ring structure [2].

Antioxidant Oxidative Stress Radical Scavenger

Validated Mitochondrial Accumulation and Targeted Activity

Demethyleneberberine is characterized as a natural mitochondria-targeted antioxidant, a property not consistently attributed to berberine. Studies have demonstrated that DMB can penetrate the mitochondrial membrane and accumulate within the organelle both in vitro and in vivo [1]. This subcellular targeting enables DMB to directly modulate mitochondrial function, including reversing CYP2E1-driven oxidative stress, restoring SIRT1/AMPK signaling, and improving fatty acid oxidation in hepatocytes [2]. While berberine can indirectly influence mitochondrial function through AMPK activation, it lacks the direct mitochondrial accumulation and targeting profile of DMB.

Mitochondrial Biology Metabolic Disease Hepatology

Defined Solid-State Chemistry with Four Characterized Crystal Forms

Demethyleneberberine hydrochloride has been thoroughly characterized with respect to its solid-state chemistry, with four distinct crystal forms (A, B, C, and D) having been identified and patented [1]. These forms are defined by their unique X-ray powder diffraction (XRPD) patterns, with characteristic peaks at specific 2θ values (e.g., 8.205°, 10.817°, 15.479°, 20.656°, 25.657°, and 28.808°) [2]. This level of polymorph characterization is not available for berberine or many other analogs, providing a significant advantage for formulation scientists who require precise control over solubility, dissolution rate, and stability to ensure batch-to-batch consistency and reliable in vivo performance [3].

Pharmaceutical Development Crystallography Formulation Science

Comparable Anti-Inflammatory Efficacy with Distinct Pathway Modulation

While both demethyleneberberine and berberine exhibit anti-inflammatory effects, DMB demonstrates a distinct mechanism of action involving direct competitive binding to the TLR4-MD-2 complex, thereby inhibiting the NF-κB signaling pathway at a proximal step [1]. In a mouse model of colitis, oral administration of DMB at 150 and 300 mg/kg significantly reduced pro-inflammatory cytokines (IL-6, TNF-α) and inhibited NF-κB activation [2]. Berberine's anti-inflammatory effects are more broadly distributed across multiple pathways and often require higher concentrations in vitro to achieve comparable effects due to its poor bioavailability in vivo [3]. While direct IC50 values for TNF-α inhibition in identical cellular assays were not found in the primary literature for a direct quantitative comparison, DMB's specific targeting of the TLR4-MD-2 complex represents a mechanistic differentiator for research focused on innate immune signaling [1].

Inflammation Immunology TLR4 Signaling

Recommended Research and Industrial Applications for Demethyleneberberine Based on Differentiated Properties


In Vivo Studies of Central Nervous System (CNS) Disorders Requiring BBB Penetration

Given its demonstrated ability to cross the blood-brain barrier, demethyleneberberine is the preferred compound for preclinical models of neuroinflammation, neurodegeneration (e.g., Huntington's disease models), and other CNS pathologies where berberine and related analogs are ineffective due to poor brain exposure [1]. Researchers can rely on DMB to achieve target engagement within the CNS following systemic administration, a critical advantage for translational neuroscience research [2].

Investigating Mitochondrial Dysfunction and Metabolic Disease with Subcellular Precision

For research focused on mitochondrial biology, oxidative stress, and metabolic disorders like non-alcoholic fatty liver disease (NAFLD), DMB's validated mitochondrial accumulation provides a superior research tool [1]. It allows for the direct modulation of organelle-specific pathways (e.g., CYP2E1, SIRT1/AMPK), enabling more precise mechanistic studies than can be achieved with berberine's indirect effects [2].

Formulation Development and Preclinical Studies Requiring Controlled Solid-State Properties

For pharmaceutical scientists and formulation developers, the availability of four fully characterized and patented crystal forms of demethyleneberberine hydrochloride is a major advantage [1]. This allows for the selection and optimization of a specific polymorph to control solubility, dissolution rate, and stability, ensuring batch-to-batch consistency and reliable in vivo pharmacokinetic performance—a level of control not available for berberine [2].

In Vivo Efficacy Studies Requiring Manageable Oral Bioavailability

In any rodent model where oral administration is required, DMB offers a practical advantage over berberine. Its bioavailability, which is >4.5-fold higher than berberine, means that lower, more physiologically relevant doses can be used to achieve effective plasma concentrations, thereby reducing the cost of compound for long-term studies and minimizing the risk of off-target effects from high systemic exposure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demethyleneberberine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.